



spectroscopic data (NMR, IR, MS) of cyclohexanesulfinamide

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Compound of Interest		
Compound Name:	Cyclohexanesulfinamide	
Cat. No.:	B15253271	Get Quote

A comprehensive analysis of the spectroscopic properties of **cyclohexanesulfinamide** is crucial for its characterization, particularly in the fields of chemical research and drug development. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of specific experimental data for **cyclohexanesulfinamide** in the public domain, this report leverages data from structurally analogous compounds, namely aryl sulfinamides and other cyclohexane derivatives, to predict and interpret its spectroscopic features.

Predicted Spectroscopic Data of Cyclohexanesulfinamide

The following tables summarize the anticipated spectroscopic data for **cyclohexanesulfinamide** based on the analysis of related molecular structures. These values serve as a reference for researchers working on the synthesis and characterization of this and similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclohexanesulfinamide



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
NH ₂	4.0 - 5.0	Broad Singlet	-
CH-S	2.5 - 3.5	Multiplet	-
Cyclohexyl CH ₂	1.0 - 2.0	Multiplets	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclohexanesulfinamide

Carbon Atom	Chemical Shift (δ, ppm)	
CH-S	50 - 65	
Cyclohexyl CH ₂	20 - 40	

Table 3: Predicted IR Spectroscopic Data for Cyclohexanesulfinamide

Functional Group	Wavenumber (cm⁻¹)	Intensity
N-H Stretch	3200 - 3400	Medium, Broad
C-H Stretch (Cyclohexyl)	2850 - 2960	Strong
S=O Stretch	1030 - 1070	Strong
S-N Stretch	800 - 950	Medium

Table 4: Predicted Mass Spectrometry Data for Cyclohexanesulfinamide

lon	m/z	Fragmentation Pattern
[M+H] ⁺	148.08	Loss of NH ₂ , SO
[M]+	147.07	Loss of NH, SO

Experimental Protocols



The following sections detail generalized experimental procedures for the synthesis of sulfinamides and the acquisition of spectroscopic data. These protocols can be adapted for the specific case of **cyclohexanesulfinamide**.

General Synthesis of Sulfinamides

A common method for the synthesis of sulfinamides involves the reaction of a sulfinyl chloride with an amine.[1]

Procedure:

- An organometallic reagent (e.g., a Grignard or organolithium reagent) is added to a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate a metal sulfinate.[1]
- The resulting metal sulfinate is then treated with thionyl chloride to form a sulfinyl chloride intermediate in situ.[1]
- The desired amine (in this case, ammonia or a protected amine) is then added to the reaction mixture to yield the corresponding sulfinamide.[1]
- The reaction is typically performed at room temperature under an inert atmosphere.[1]
- Purification of the final product is usually achieved by flash column chromatography.

Spectroscopic Analysis Protocols

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds.[2][3]

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.

Data Acquisition (General Parameters):



- ¹H NMR: Acquire the spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule.[4][5]

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the clean ATR crystal before running the sample.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6][7]

Sample Preparation:

 Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

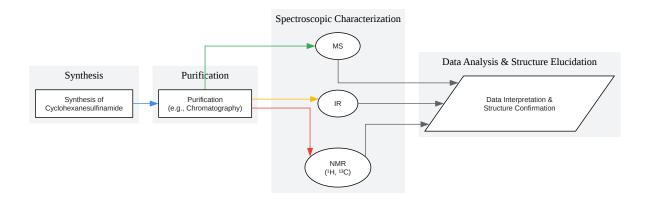
Data Acquisition (Electrospray Ionization - ESI):

- Introduce the sample solution into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in positive or negative ion mode.
- For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).



Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel compound such as **cyclohexanesulfinamide**.



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